N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]alaninamide
Overview
Description
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]alaninamide is a useful research compound. Its molecular formula is C24H26N2O3S2 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.13848504 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
- Research by Rublova et al. (2017) discusses the synthesis and molecular-electronic structure of compounds related to N
2-(3,5-dimethylphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]alaninamide. The study includes kinetic investigations and the structural characterization by X-ray single crystal diffraction, offering insights into the molecular framework and hydrogen bond interactions of these sterically hindered organic molecules (Rublova et al., 2017).
Biological Activities
- A study by Cho et al. (2020) highlights the osteoclast inhibitory activity of related compounds, examining N-phenyl-methylsulfonylamido-acetamide (PMSA) and its derivatives. The research focuses on the effects of these compounds on osteoclast differentiation, signaling pathways, and their potential as therapeutic agents for postmenopausal osteoporosis (Cho et al., 2020).
Synthesis and Reactions
- The synthesis of various derivatives and reactions related to N
2-(3,5-dimethylphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]alaninamide has been extensively studied. For example, Vaickelionienė et al. (2005) discuss the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro-, and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues through reactions involving β-alanines (Vaickelionienė et al., 2005).
Chemical Properties and Structure Analysis
- Jeyakanthan et al. (1998) investigated similar compounds, focusing on the bonding geometry and spatial arrangement of molecular structures. Their research provides valuable insights into the chemical properties and structural analysis of diphenyl sulfones, which are closely related to N
2-(3,5-dimethylphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]alaninamide (Jeyakanthan et al., 1998).
Potential Applications in Insecticides
- Tohnishi et al. (2005) discuss Flubendiamide, a novel insecticide with a unique structure, demonstrating high activity against lepidopterous insect pests. This research is relevant due to the chemical similarities and could indicate potential applications of N
2-(3,5-dimethylphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]alaninamide in the field of pest management (Tohnishi et al., 2005).
Properties
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-(2-phenylsulfanylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-17-14-18(2)16-20(15-17)26(31(4,28)29)19(3)24(27)25-22-12-8-9-13-23(22)30-21-10-6-5-7-11-21/h5-16,19H,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACPZVMZWSSHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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